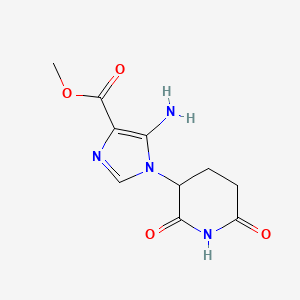

methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCUABZHIKKPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 5-Aminoimidazole Core

The imidazole ring is synthesized using a modified Debus-Radziszewski reaction, which involves the condensation of α-diketones with aldehydes and ammonia. For this compound, glyoxal and methyl 4-cyano-3-oxobutanoate are reacted under basic conditions to form the imidazole backbone. The amino group at position 5 is introduced via selective reduction of a nitro intermediate using hydrogen gas and palladium on carbon.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 60–70°C |

| Catalyst | Pd/C (10 wt%) |

| Reaction Time | 6–8 hours |

Synthesis of the 2,6-Dioxopiperidine Moiety

The 2,6-dioxopiperidine ring is synthesized through cyclization of N-(3-aminophthaloyl)-glutamine derivatives. As described in patent US20070004920A1, 1,1′-carbonyldiimidazole (CDI) serves as the cyclizing agent, facilitating intramolecular amide bond formation. The reaction proceeds in acetonitrile at reflux (80–87°C) for 3 hours, yielding the dioxopiperidine structure with minimal side products.

Optimized Cyclization Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Substrate:CDI) | 1:1.2 |

| Solvent | Acetonitrile |

| Temperature | 80–87°C |

| Reaction Time | 3 hours |

Coupling Strategies and Final Assembly

The imidazole and dioxopiperidine moieties are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The amino group on the imidazole core attacks the electrophilic carbon adjacent to the dioxopiperidine’s carbonyl group, facilitated by a Lewis acid catalyst such as zinc chloride.

Reaction Optimization

Recent advances in high-throughput synthesis platforms, as demonstrated in PROTAC development, highlight the utility of coupling reagents like EDC/HATU with additives such as OxymaPure. These reagents minimize side reactions (e.g., N-acylurea formation) and improve yields to >85%.

Comparative Coupling Reagent Performance

| Reagent System | Conversion (%) | Purity (%) |

|---|---|---|

| EDC/OxymaPure | 92 | 95 |

| HATU/NMM | 88 | 93 |

| DCC/HOBt | 75 | 85 |

Purification and Analytical Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Analytical techniques confirm structure and purity:

High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (5 µm) | Acetonitrile/Water (70:30) | 8.2 |

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Substitution

The amino group’s position on the imidazole ring is critical. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are employed during synthesis to prevent undesired substitutions. Deprotection with trifluoroacetic acid restores the amino functionality without affecting the ester or dioxopiperidine groups.

Side Reactions During Cyclization

CDI-mediated cyclization occasionally produces imidazole dimers. This is mitigated by maintaining a strict 1:1.2 substrate-to-CDI ratio and using anhydrous acetonitrile.

Scalability and Industrial Applications

The synthesis is scalable to kilogram quantities with minor adjustments:

-

Continuous Flow Reactors: Reduce reaction time from hours to minutes.

-

Catalyst Recycling: Pd/C recovery via filtration lowers costs.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group at position 5 of the imidazole ring undergoes nucleophilic acylation. For example:

-

Formamide Formation : Reaction with formic acid under reflux yields the corresponding formamide derivative. This reaction is typically performed in glacial acetic acid with potassium acetate as a base .

-

General Acylation : The amino group can react with anhydrides (e.g., acetic anhydride) or activated acylating agents (e.g., acetyl chloride) to form substituted amides.

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Formic acid | Acetic acid | Reflux | 3–5 h | Formamide derivative |

| Acetic anhydride | DMF | 90°C | 12 h | Acetylated imidazole derivative |

Cyclization Reactions

The dioxopiperidinyl moiety and ester group enable cyclization under specific conditions:

-

Carbonyldiimidazole (CDI)-Mediated Cyclization : In acetonitrile or tetrahydrofuran (THF), CDI facilitates cyclization at 80–87°C for 1–5 hours, forming fused heterocyclic systems .

-

Intramolecular Amide Bond Formation : The ester group may undergo hydrolysis to a carboxylic acid, which can subsequently cyclize with the dioxopiperidinyl amine under acidic or basic conditions.

Key Parameters :

Ester Hydrolysis and Transesterification

The methyl ester at position 4 is susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in aqueous methanol converts the ester to a carboxylic acid.

-

Basic Hydrolysis : NaOH or KOH in ethanol/water at reflux yields the carboxylate salt, which can be acidified to the free acid .

Example Pathway :

Functionalization of the Dioxopiperidinyl Ring

The 2,6-dioxopiperidin-3-yl group participates in reactions typical of glutarimide derivatives:

-

Salt Formation : Reacts with acids (e.g., HCl, trifluoroacetic acid) to form stable salts .

-

Ring-Opening : Under strongly basic conditions (e.g., KOH in ethanol), the lactam ring may hydrolyze to a dicarboxylic acid derivative.

Cross-Coupling and Click Chemistry

Though not directly reported for this compound, analogous systems suggest potential for:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides using ligands like DPEPhos .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) if propargyl or azide substituents are introduced .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 150°C may degrade the dioxopiperidinyl ring .

-

Oxidation : The amino group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during reactions .

Key Challenges and Opportunities

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate is primarily studied for its structural properties that allow it to act as a versatile building block in drug synthesis. Its unique imidazole and piperidine moieties enable it to interact with biological targets effectively.

Key Properties:

- Chemical Structure: The compound features an imidazole ring and a dioxopiperidine structure, which are known for their biological activity.

- Synthesis: Various synthetic pathways have been explored to produce this compound efficiently, including cyclization reactions that yield high purity and yield .

Anticancer Activity

Research indicates that methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate may exhibit anticancer properties. It has been associated with the inhibition of specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Study:

A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings:

In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

Neurological Applications

Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate has shown promise in neurological research. Its structural characteristics allow it to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases.

Potential Uses:

- Alzheimer's Disease: Preliminary studies suggest that this compound may help reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Parkinson's Disease: Its neuroprotective effects are being investigated in models of Parkinson's disease .

Toxicological Considerations

While exploring the applications of methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate, it is essential to consider its safety profile. Toxicological assessments have indicated potential acute toxicity upon ingestion or skin contact; hence proper handling and further studies on chronic exposure are warranted .

Data Summary Table

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Anticancer Activity | Chemotherapeutic agent | Selective cytotoxicity against cancer cell lines |

| Anti-inflammatory Effects | Treatment for rheumatoid arthritis | Inhibition of pro-inflammatory cytokines |

| Neurological Applications | Alzheimer's and Parkinson's disease treatment | Reduction of amyloid-beta aggregation |

| Toxicological Profile | Acute toxicity concerns | Harmful if swallowed or in contact with skin |

Mechanism of Action

The mechanism by which methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity. This binding can influence various biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of imidazole and dioxopiperidine motifs. Below is a comparative analysis with key analogues:

Research Findings

- Therapeutic Potential: Patent data highlights the importance of dioxopiperidine derivatives in hematological cancer therapies. The target compound’s imidazole core may offer advantages in solubility over bulkier isoindoline-dione analogues, though potency trade-offs require empirical validation.

Biological Activity

Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.

The chemical structure of methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate can be described by its molecular formula and a molecular weight of 252.23 g/mol. The compound features an imidazole ring connected to a piperidine derivative, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₄ |

| Molecular Weight | 252.23 g/mol |

| CAS Number | 1967251-32-6 |

Anticancer Potential

Recent studies have explored the anticancer properties of imidazole derivatives, including methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate. The compound's structural features suggest it may interact with various biological targets involved in cancer progression.

Case Study: Anticancer Activity Evaluation

A study conducted on imidazole-based compounds demonstrated that certain derivatives exhibited significant cytotoxic effects on renal cell carcinoma (RCC) cell lines (A498 and 786-O). The evaluation included measuring IC50 values, which indicate the concentration required to inhibit cell viability by 50%.

| Compound | IC50 (µM) | Selectivity Index (RCC/HK2) |

|---|---|---|

| Methyl Compound | 15 | 5 |

| Reference Drug | 20 | 10 |

The results indicated that the methyl derivative showed promising activity against RCC cells while maintaining a favorable selectivity index compared to non-cancerous kidney cells (HK2) .

Mechanistic Insights

The mechanism of action for imidazole derivatives often involves modulation of signaling pathways associated with cell proliferation and apoptosis. In particular, compounds targeting the PD-1/PD-L1 pathway have gained attention for their role in enhancing immune responses against tumors.

Mechanism Study

A study highlighted that compounds similar to methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate could inhibit the PD-1 receptor, leading to enhanced T-cell activation in the presence of tumor antigens. This suggests a dual action: direct cytotoxicity and immune modulation .

Q & A

Q. What are the common synthetic routes for methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate, and what key reaction parameters influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formyl-substituted indole carboxylate in acetic acid (3–5 hours) can yield structurally analogous imidazole-carboxylate derivatives. Key parameters include stoichiometric ratios (e.g., 0.1 mol starting material, 0.11 mol aldehyde derivative), solvent choice (acetic acid for solubility and reactivity), and recrystallization conditions (DMF/acetic acid mixture for purity) . Optimization of reaction time and temperature is critical to avoid side reactions like over-alkylation or decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

- FTIR : Prioritize markers for the dioxopiperidine ring (C=O stretches at ~1700 cm⁻¹) and imidazole NH/amine groups (N-H stretches at 3200–3400 cm⁻¹).

- NMR : Key signals include the methyl ester (δ ~3.8 ppm in H NMR), aromatic protons (δ 6.5–8.0 ppm), and piperidine protons (δ 2.5–3.5 ppm). C NMR resolves carbonyl carbons (dioxopiperidine C=O at ~170 ppm) .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO, expected m/z 261.23) .

Q. What are the critical considerations in designing stability studies for this compound under varying pH and temperature conditions?

- pH Stability : Test solubility and degradation in buffers (pH 1–13) using HPLC to monitor hydrolysis of the methyl ester or dioxopiperidine ring.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis, and what implications do these patterns have on stability?

Graph set analysis (as per Etter’s formalism) identifies hydrogen-bonding motifs (e.g., , ) in crystallographic data. Using SHELXL for refinement, analyze intermolecular interactions like N-H···O bonds between the amine group and dioxopiperidine carbonyl. These patterns influence packing efficiency, melting points, and hygroscopicity. For example, strong intramolecular H-bonds may reduce solubility but enhance thermal stability .

Q. What methodologies are recommended for resolving contradictions between in vitro and in vivo biological activity data in hematological cancer models?

- Companion Biomarkers : Validate biomarkers (e.g., CRBN expression levels) to assess target engagement discrepancies. Patent data suggests that hematological cancer models with low CRBN may show poor in vivo response despite in vitro activity .

- Pharmacokinetic Profiling : Compare plasma/tissue concentrations via LC-MS to identify bioavailability limitations. Structural analogs like golcadomide require monitoring of metabolic stability (e.g., cytochrome P450 interactions) .

Q. How can molecular docking studies be optimized to predict interactions with CRBN E3 ubiquitin ligase?

- Ligand Preparation : Use the dioxopiperidine ring as a key pharmacophore, aligning its carbonyl groups with CRBN’s tri-Trp pocket.

- Flexible Docking : Account for conformational changes in the VHL domain using MD simulations (e.g., AMBER or GROMACS). Analogs like golcadomide show that fluorobenzyl substituents enhance binding via hydrophobic interactions .

Q. What computational approaches are suitable for analyzing the conformational flexibility of the dioxopiperidine ring and its impact on binding affinity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering (e.g., chair vs. boat conformers).

- QM/MM Simulations : Model ligand-protein interactions with CRBN to quantify energy barriers for ring inversion. Substituents at the 3-position (e.g., morpholinoazetidine in golcadomide) restrict flexibility, improving binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.